2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate
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Overview
Description
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate is an organic compound that belongs to the class of furan derivatives It is characterized by the presence of a furan ring substituted with a carboxylate group at the third position and a dimethylaminoethyl group at the second position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate can be achieved through several methods. One common approach involves the reaction of 2-methylfuran-3-carboxylic acid with 2-(dimethylamino)ethanol in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction typically proceeds under mild conditions, yielding the desired ester product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-3,4-dicarboxylates.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The dimethylamino group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Furan-3,4-dicarboxylates.
Reduction: 2-(Dimethylamino)ethyl 2-methylfuran-3-carbinol.
Substitution: Various substituted furan derivatives depending on the nucleophile used.
Scientific Research Applications
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Its derivatives may exhibit biological activities, making it useful in drug discovery and development.
Industrial Applications: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the dimethylamino group can enhance its binding affinity to certain molecular targets, while the furan ring can contribute to its overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-methylfuran-3-carboxylate: Similar structure but with an ethyl ester group instead of the dimethylaminoethyl group.
Methyl 2-methylfuran-3-carboxylate: Similar structure but with a methyl ester group.
2-(Dimethylamino)ethyl furan-3-carboxylate: Similar structure but without the methyl group on the furan ring.
Uniqueness
2-(Dimethylamino)ethyl 2-methylfuran-3-carboxylate is unique due to the presence of both the dimethylaminoethyl group and the methyl group on the furan ring
Properties
Molecular Formula |
C10H15NO3 |
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Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2-methylfuran-3-carboxylate |
InChI |
InChI=1S/C10H15NO3/c1-8-9(4-6-13-8)10(12)14-7-5-11(2)3/h4,6H,5,7H2,1-3H3 |
InChI Key |
LRNLAACHKOAHHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CO1)C(=O)OCCN(C)C |
Origin of Product |
United States |
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